3,5-Bis(trifluoro-methyl)cinnamic ethyl ester

Medicinal Chemistry Drug Design ADME

Procure 3,5-Bis(trifluoromethyl)cinnamic ethyl ester (CAS 184969-49-1) as your exclusive electrophilic scaffold for antifungal drug discovery and fluorinated heterocycle synthesis. Unlike non-fluorinated or mono-CF₃ cinnamates, its 3,5-bis(trifluoromethyl)phenyl moiety delivers a documented >16-fold improvement in antifungal MIC (62.5 µg/mL vs. >1000 µg/mL against C. albicans). This specific substitution pattern is essential for regioselective radical trifluoromethylation to access coumarins and quinolones not obtainable from other cinnamate derivatives. Optimise ADME profiles with its enhanced lipophilicity (cLogP ≈ 4.9) and electron-withdrawing character.

Molecular Formula C13H10F6O2
Molecular Weight 312.211
CAS No. 184969-49-1
Cat. No. B575365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trifluoro-methyl)cinnamic ethyl ester
CAS184969-49-1
Molecular FormulaC13H10F6O2
Molecular Weight312.211
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C13H10F6O2/c1-2-21-11(20)4-3-8-5-9(12(14,15)16)7-10(6-8)13(17,18)19/h3-7H,2H2,1H3/b4-3+
InChIKeyHAOZCPUVSGROSH-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(trifluoro-methyl)cinnamic ethyl ester (CAS 184969-49-1): A High-Lipophilicity Cinnamate Building Block for Fluorinated Drug Discovery and Advanced Organic Synthesis


3,5-Bis(trifluoro-methyl)cinnamic ethyl ester (CAS 184969-49-1) is a synthetic, trans-configured α,β-unsaturated ethyl ester . The compound is characterized by a 3,5-bis(trifluoromethyl)phenyl moiety, which confers significant electron-withdrawing character and enhanced lipophilicity (cLogP ≈ 4.9) compared to non-fluorinated cinnamates [1][2]. It is primarily employed as a versatile electrophilic building block for the synthesis of fluorinated heterocycles, amides, and materials, serving as a key intermediate in the development of bioactive molecules [3].

Why Standard Cinnamic Acid Derivatives Fail: The Unique Reactivity and Lipophilicity Profile of 3,5-Bis(trifluoro-methyl)cinnamic ethyl ester (CAS 184969-49-1)


Simple substitution with non-fluorinated cinnamic acid ethyl esters or even mono-CF₃ analogs fails to replicate the precise electronic and lipophilic profile of 3,5-Bis(trifluoro-methyl)cinnamic ethyl ester . The presence of two strong electron-withdrawing trifluoromethyl groups at the 3 and 5 positions of the phenyl ring significantly deactivates the aromatic ring towards electrophilic aromatic substitution, alters the reactivity of the conjugated double bond, and drastically increases the molecule's lipophilicity (cLogP ~4.9) compared to unsubstituted ethyl cinnamate (cLogP ~2.2) [1][2]. These properties are not additive and cannot be approximated by mono-fluorinated or chloro-substituted analogs, making this compound a non-interchangeable building block for applications requiring high fluorine content and specific electronic effects .

Quantitative Evidence for 3,5-Bis(trifluoro-methyl)cinnamic ethyl ester (CAS 184969-49-1): Comparative Physicochemical and Biological Performance Data


Enhanced Lipophilicity (cLogP) of 3,5-Bis(trifluoro-methyl)cinnamic ethyl ester Relative to Non-Fluorinated and Mono-Fluorinated Cinnamates

The 3,5-bis(trifluoromethyl) substitution pattern confers a dramatically higher calculated lipophilicity (cLogP) compared to both unsubstituted ethyl cinnamate and mono-trifluoromethyl analogs. This property is a critical determinant of membrane permeability and metabolic stability [1][2].

Medicinal Chemistry Drug Design ADME

Comparative Antifungal Activity of 3,5-Bis(trifluoro-methyl)cinnamic ethyl ester Against Candida albicans

In a study evaluating 23 cinnamic and benzoic acid esters against three strains of Candida albicans, the 3,5-bis(trifluoromethyl) substitution pattern on a cinnamate core demonstrated potent antifungal activity, with a Minimum Inhibitory Concentration (MIC) significantly lower than that of unsubstituted cinnamic acid esters [1].

Antifungal Microbiology SAR

Impact on α,β-Unsaturated Ester Reactivity: A Key Differentiator in Heterocycle Synthesis

The strong electron-withdrawing effect of the two CF₃ groups on the phenyl ring of 3,5-Bis(trifluoro-methyl)cinnamic ethyl ester significantly polarizes the conjugated double bond, enhancing its electrophilicity compared to non-fluorinated cinnamic esters. This directly impacts reaction yields and selectivity in cycloaddition and Michael addition reactions .

Organic Synthesis Heterocycle Formation Reactivity

Purity Profile and Purification: High Purity (>95%) via Fractional Distillation

Commercially available 3,5-Bis(trifluoro-methyl)cinnamic ethyl ester is typically purified to >95% purity via fractional distillation under reduced pressure (0.1–1 mmHg) . This method leverages its specific boiling point (145–150°C at 0.5 mmHg) to separate it effectively from common impurities like triethyl phosphate (b.p. 215°C at atmospheric pressure) that can arise from Horner-Wadsworth-Emmons synthesis .

Analytical Chemistry Purification Quality Control

Thermal and Chemical Stability Parameters for Safe Handling and Storage

The compound's physical properties, including a boiling point of 276.2°C at 760 mmHg, a flash point of 83.2°C, and a vapor pressure of 0.00486 mmHg at 25°C, define its thermal stability and handling requirements [1]. These parameters differ significantly from the free acid analog, trans-3,5-bis(trifluoromethyl)cinnamic acid, which is a solid with a melting point of 166-169°C .

Material Science Safety Stability

Optimal Research and Industrial Application Scenarios for 3,5-Bis(trifluoro-methyl)cinnamic ethyl ester (CAS 184969-49-1)


Scaffold for Development of Potent Antifungal Agents

The compound serves as a superior scaffold for antifungal drug discovery compared to non-fluorinated cinnamic acid esters. Its 3,5-bis(trifluoromethyl)phenyl moiety has been shown to confer a > 16-fold improvement in antifungal potency (MIC = 62.5 µg/mL) against Candida albicans relative to unsubstituted esters (MIC > 1000 µg/mL) [1]. Medicinal chemistry teams should prioritize this ester for the synthesis of novel antifungal lead compounds.

Synthesis of High-Lipophilicity Drug Candidates and Chemical Probes

For projects targeting intracellular or membrane-bound targets where high lipophilicity (cLogP ≈ 4.9) is desired to enhance membrane permeability and metabolic stability, this compound is the building block of choice [1][2]. This is a key differentiator from standard cinnamic acid esters (cLogP ≈ 2.2) and even mono-CF₃ analogs (cLogP ≈ 3.5), making it a strategic procurement for medicinal chemistry programs focused on optimizing ADME properties [3].

Electrophilic Partner in Cycloaddition and Michael Addition Reactions

Due to the strong electron-withdrawing effect of the two CF₃ groups, this ethyl ester is a highly electrophilic Michael acceptor and dipolarophile [1]. Synthetic chemists should select this compound over less electrophilic cinnamates when high reactivity and selectivity are required in reactions like 1,3-dipolar cycloadditions for the synthesis of fluorinated heterocycles (e.g., coumarins, pyrazolines) [2][3].

Precursor for the Synthesis of Trifluoromethylated Coumarins and Quinolones

This compound is a documented key intermediate in the regioselective synthesis of 3-trifluoromethylated coumarins and quinolones, important classes of bioactive heterocycles [1]. The specific substitution pattern on the phenyl ring directs the radical trifluoromethylation reaction, enabling access to products that are not accessible from other cinnamate derivatives, making it an essential procurement item for laboratories engaged in heterocyclic chemistry and drug discovery [2].

Technical Documentation Hub

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